N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide
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Overview
Description
The compound has the molecular formula C15H20N2O2 and a molecular weight of 260.337.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N’-(2,3-dimethylphenyl)oxamide typically involves the reaction of cyclopentylamine with 2,3-dimethylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for N-cyclopentyl-N’-(2,3-dimethylphenyl)oxamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N’-(2,3-dimethylphenyl)oxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxamides.
Scientific Research Applications
N-cyclopentyl-N’-(2,3-dimethylphenyl)oxamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N’-(2,3-dimethylphenyl)oxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may influence signaling pathways related to inflammation and pain.
Comparison with Similar Compounds
N-cyclopentyl-N’-(2,3-dimethylphenyl)oxamide can be compared with other similar compounds, such as:
N-cyclopentyl-N’-(2,6-dimethylphenyl)oxamide: Similar structure but with different positional isomers of the dimethylphenyl group.
N-cyclopentyl-N’-(3,4-dimethylphenyl)oxamide: Another positional isomer with different chemical properties.
N-cyclopentyl-N’-(2,5-dimethylphenyl)oxamide: Yet another positional isomer with unique reactivity and applications.
The uniqueness of N-cyclopentyl-N’-(2,3-dimethylphenyl)oxamide lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to its isomers.
Properties
IUPAC Name |
N-cyclopentyl-N'-(2,3-dimethylphenyl)oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-6-5-9-13(11(10)2)17-15(19)14(18)16-12-7-3-4-8-12/h5-6,9,12H,3-4,7-8H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZUKBJYWGOKOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NC2CCCC2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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